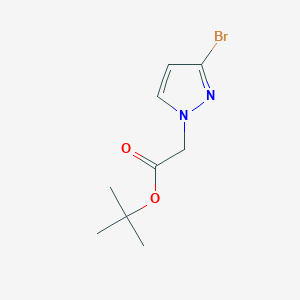

tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Beschreibung

tert-Butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is a brominated pyrazole derivative with a tert-butyl ester functional group. The bromine atom at the 3-position of the pyrazole ring enhances reactivity, making it a valuable precursor for further functionalization .

Eigenschaften

Molekularformel |

C9H13BrN2O2 |

|---|---|

Molekulargewicht |

261.12 g/mol |

IUPAC-Name |

tert-butyl 2-(3-bromopyrazol-1-yl)acetate |

InChI |

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)6-12-5-4-7(10)11-12/h4-5H,6H2,1-3H3 |

InChI-Schlüssel |

BNJKISBYAOXQAB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CN1C=CC(=N1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Chiral Reduction of 3-Oxo-3-Cyclopentylpropionitrile

The ketone (II) undergoes asymmetric reduction using a chiral borane reagent (R-CBS) and borane dimethyl sulfide in tetrahydrofuran (THF) at 0°C. This step yields (S)-3-cyclopentyl-3-hydroxypropionitrile (III) with high enantiomeric excess (ee >99%). The reaction proceeds via a borane-mediated hydride transfer, with the chiral CBS catalyst dictating stereoselectivity.

Step 2: Mitsunobu Coupling with 4-Nitropyrazole

Compound III is coupled with 4-nitropyrazole under Mitsunobu conditions. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the reaction in THF at 0–5°C, forming (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile (IV). The reaction exploits the nucleophilic displacement of the hydroxyl group by the pyrazole nitrogen, with DEAD activating the phosphine intermediate.

Reaction Conditions:

Step 3: Nitro Reduction and Bromination

The nitro group in IV is reduced to an amine using Pd/C and H₂, followed by diazotization with NaNO₂ and HBr at 0–5°C. Subsequent bromination with CuBr in HBr/acetic acid yields (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropanenitrile (VI). The tert-butyl ester is introduced via acid-catalyzed esterification of the intermediate acetic acid derivative with tert-butanol.

Key Bromination Parameters:

- Reagents: NaNO₂ (1.05 eq), CuBr (0.5 eq), 48% HBr

- Temperature: 0–5°C (diazotization), 60–65°C (bromination)

- Yield: 82.6%

Analytical Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed:

Substitution Reactions: Products include substituted pyrazoles.

Oxidation and Reduction Reactions: Products vary depending on the specific reaction but may include oxidized or reduced pyrazole derivatives.

Hydrolysis: The major product is the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its pyrazole moiety, which is known for various biological activities.

Material Science: It can be used in the synthesis of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is largely dependent on its specific application. In medicinal chemistry, the pyrazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparison

| Compound Name | Substituent on Pyrazole | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | 3-Bromo | C9H13BrN2O2 | 261.12 (estimated) | Not provided | Bromine enables Suzuki couplings |

| tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate | 3-Nitro | C9H13N3O4 | 227.22 | 1003011-05-9 | Nitro group enhances electrophilicity |

| tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate | 1-Methyl, 5-position | C10H17N3O2 | 211.26 | 1909305-37-8 | Amino group facilitates nucleophilic reactions |

| tert-Butyl 2-(3-(((benzyloxy)carbonyl)amino)-5-methyl-1H-pyrazol-1-yl)benzoate | 3-Benzyloxycarbonylamino, 5-methyl | C24H27N3O4 | 421.49 | Not provided | Bulky substituents may hinder reactivity |

Reactivity and Functional Group Analysis

Bromine vs. Nitro Groups :

- The 3-bromo substituent in the target compound is a superior leaving group compared to the nitro group in tert-butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, making the former more reactive in nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- The nitro group, however, acts as a strong electron-withdrawing group, increasing the electrophilicity of the pyrazole ring for reactions such as reduction to amines .

- Amino vs. Bromine Functionality: tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate contains an amino group, which is electron-donating and may stabilize the pyrazole ring via resonance. This contrasts with the electron-withdrawing bromine, which polarizes the ring for electrophilic attack .

- Steric Effects: Compounds with bulky substituents (e.g., benzyloxycarbonylamino in tert-butyl 2-(3-(((benzyloxy)carbonyl)amino)-5-methyl-1H-pyrazol-1-yl)benzoate) exhibit reduced reactivity in sterically demanding reactions compared to the less hindered brominated analog .

Q & A

Q. What are the established synthetic routes for tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of pyrazole precursors followed by bromination. Key steps include:

- Cyclocondensation : Formation of the pyrazole ring via reaction of hydrazines with β-keto esters.

- Bromination : Electrophilic substitution at the pyrazole 3-position using brominating agents like NBS (N-bromosuccinimide) in inert solvents (e.g., DCM) .

- Ester protection : Introduction of the tert-butyl group via nucleophilic substitution or Mitsunobu conditions to stabilize the acetate moiety .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regioselectivity of bromination (e.g., downfield shifts for pyrazole C-H protons adjacent to Br) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of tert-butyl group at m/z ~100) .

- X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles (e.g., Br–C–N ~120°) and steric effects from the tert-butyl group .

Q. How does the bromo substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The 3-bromo group acts as a directing moiety , enabling selective coupling at the pyrazole ring.

- Mechanistic Insight : Bromine’s electronegativity polarizes the C-Br bond, facilitating oxidative addition with Pd(0) catalysts. Steric hindrance from the tert-butyl group limits reactivity at the 1-position .

- Case Study : Coupling with arylboronic acids yields biaryl derivatives, with yields >70% under Pd(PPh₃)₄ catalysis .

Methodological Tip : Use DFT calculations to predict transition-state geometries and optimize ligand selection .

Q. What are the stability challenges of this compound under acidic or basic conditions, and how can they be mitigated?

- Acidic Conditions : The tert-butyl ester undergoes hydrolysis to carboxylic acid. Stabilization strategies:

- Basic Conditions : Pyrazole ring deprotonation (pKa ~10) may alter reactivity. Buffering with ammonium salts (e.g., NH₄Cl) maintains neutral pH .

Q. How can computational modeling (e.g., DFT, MD) predict interactions of this compound with biological targets?

- Docking Studies : Pyrazole’s planar structure and Br’s hydrophobic character enhance binding to enzyme pockets (e.g., kinases).

- MD Simulations : Simulate solvation effects to assess tert-butyl group flexibility in aqueous vs. lipid environments .

- Validation : Correlate computational binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies arise from:

- Impurity in Starting Materials : Hydrazine derivatives often contain trace amines; purification via column chromatography (SiO₂, hexane/EtOAc) improves yield .

- Catalyst Deactivation : Pd catalysts in cross-coupling may be poisoned by bromide byproducts. Adding ligands (e.g., SPhos) regenerates catalytic activity .

Recommendation : Replicate high-yield protocols (e.g., 78% yield via NBS/DCM ) and validate purity via HPLC-MS.

Q. What are the applications of this compound in synthesizing pharmacologically active derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.